molecular formula C8H13N3O B13304567 N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13304567
M. Wt: 167.21 g/mol
InChI Key: GPTJWWVYKJSOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a propyl chain at position 2. This structure combines the electron-withdrawing nature of the oxadiazole ring with the steric and electronic effects of the cyclopropyl and propyl substituents.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H13N3O/c1-2-3-7-10-8(12-11-7)9-6-4-5-6/h6H,2-5H2,1H3,(H,9,10,11)

InChI Key

GPTJWWVYKJSOHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with propyl isocyanate, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to 30°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities among N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine and related oxadiazoles:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 3-Propyl, 5-Cyclopropyl C₈H₁₂N₄O 180.21 (calculated) Not reported -
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine 3-Cyclopropyl, 5-Isopropyl C₇H₁₁N₃O 167.21 Not reported
3-Isopropyl-1,2,4-oxadiazol-5-amine 3-Isopropyl, 5-NH₂ C₅H₉N₃O 127.14 112
N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox3) 3-(4-Nitrophenyl), 5-Cyclohexyl C₁₅H₁₈N₄O₃ 302.33 201–203
5-Cyclopropyl-1,2,4-oxadiazol-3-amine 3-NH₂, 5-Cyclopropyl C₅H₇N₃O 125.13 Not reported

Physicochemical Properties

  • Steric and Electronic Effects: The cyclopropyl group introduces ring strain and moderate electron-withdrawing effects, which may enhance metabolic stability compared to bulkier substituents like cyclohexyl .
  • Melting Points : Derivatives with aromatic substituents (e.g., Ox3, 201–203°C) exhibit higher melting points due to strong π-π stacking, while aliphatic substituents (e.g., isopropyl, 112°C) reduce crystallinity .

Key Research Findings

  • Substituent Impact on Bioactivity : Nitro and halogenated aryl groups enhance antiparasitic activity but may increase toxicity, whereas aliphatic chains (e.g., propyl, isopropyl) optimize pharmacokinetic profiles .
  • Spectral Characterization : IR and NMR data for analogues (e.g., Ox2, Ox3) confirm the oxadiazole ring’s stability and substituent orientation, providing a benchmark for structural validation of new derivatives .

Biological Activity

N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound belonging to the oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is characterized by a cyclopropyl group and a propyl group attached to the oxadiazole ring. This unique configuration contributes to its distinctive chemical properties and biological interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, suggesting its application in treating infections.
  • Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors. This interaction can lead to either inhibition or activation of these biomolecules, affecting biochemical pathways associated with disease processes. For instance, its binding to cyclopropanases may influence the biosynthesis of critical natural products.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural diversity within the oxadiazole class and their respective biological activities. Below is a table summarizing key characteristics of related compounds:

Compound NameStructural FeaturesUnique Aspects
N-cyclopropyl-3-methyl-1,2,4-oxadiazol-5-amineMethyl group instead of propylPotentially different biological activity profile
N-(4-fluorophenyl)-3-propyl-1,2,4-oxadiazolFluorophenyl group substitutionEnhanced lipophilicity and possible receptor affinity
5-(cyclopropyl)-1,2,4-thiadiazoleContains sulfur instead of oxygenDifferent reactivity and potential biological effects

This table illustrates how variations in structure can lead to different pharmacological profiles among oxadiazole derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus15.0
Escherichia coli20.0
Pseudomonas aeruginosa25.0

These results indicate moderate antimicrobial activity, positioning this compound as a candidate for further development in infectious disease treatment.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation significantly:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
CEM (T-Lymphocyte)10.0
L1210 (Leukemia)8.0

The IC50 values suggest potent anticancer activity that warrants further investigation into its mechanism and potential clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.